molecular formula C9H19N B1523219 2-(Pentan-2-yl)pyrrolidine CAS No. 1042652-17-4

2-(Pentan-2-yl)pyrrolidine

Cat. No.: B1523219
CAS No.: 1042652-17-4
M. Wt: 141.25 g/mol
InChI Key: IXCHPPILTWOTIC-UHFFFAOYSA-N
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Description

2-(Pentan-2-yl)pyrrolidine is a pyrrolidine derivative featuring a pentan-2-yl substituent at the 2-position of the five-membered saturated ring. Pyrrolidine derivatives are pivotal in medicinal chemistry due to their conformational rigidity, which enhances binding affinity to biological targets.

Properties

IUPAC Name

2-pentan-2-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-5-8(2)9-6-4-7-10-9/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCHPPILTWOTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

2-(Pentan-2-yl)pyrrolidine is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound, belonging to a class known for diverse pharmacological effects, is being studied for its applications in medicinal chemistry, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is C_{10}H_{19}N. It features a pyrrolidine ring substituted with a pentan-2-yl group, which contributes to its unique biological properties. The structural characteristics of this compound play a crucial role in its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways.

Anticancer Activity

The anticancer properties of this compound have been evaluated using human cancer cell lines, particularly A549 (lung adenocarcinoma) and H1975 (non-small cell lung cancer).

Table 1: Anticancer Activity Against A549 Cells

CompoundIC50 (µM)Mechanism of Action
This compound39Induces apoptosis and cell cycle arrest
Cisplatin10DNA cross-linking

In these studies, the compound showed an IC50 value of 39 µM against A549 cells, indicating significant cytotoxicity. Flow cytometric analyses revealed that it induces apoptosis and cell cycle arrest in the G2/M phase through up-regulation of p21 expression, a critical regulator of the cell cycle .

Study on Anticancer Efficacy

A study focused on the synthesis and evaluation of various pyrrolidine derivatives, including this compound, reported promising results in terms of anticancer efficacy. The derivatives were tested against multiple cancer cell lines, with significant differences observed based on structural modifications. Compounds with free amino groups exhibited enhanced anticancer activity compared to those with acetylamino fragments .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes related to growth and survival. The exact pathways remain an area of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

  • 2-(Hydroxymethyl)pyrrolidine (CAS 498-63-5) :

    • Contains a hydroxymethyl group at the 2-position.
    • Exhibits a trans configuration in crystal structures, enabling applications in RNA polymerase inhibitors and anti-trichomoniasis drugs .
    • Global market data emphasize its industrial relevance, with synthesis methods involving cross-coupling reactions and cycloadditions .
  • 2-(3-Pentenyl)pyridine (CAS 2057-43-4) :

    • Combines a pyrrolidine ring with a pyridine moiety and a pentenyl chain.
    • Molecular weight: 147.22 g/mol, with applications in agrochemicals and specialty chemicals .
  • N-Acetyl-2-methylpyrrolidine :

    • Features a methyl group and acetylated nitrogen.
    • Synthesized via acetylation of 2-methylpyrrolidine, yielding racemic mixtures used in chiral resolution studies .
  • 2-(Naphthalen-2-ylmethyl)pyrrolidine (CAS 82589-44-4) :

    • Aryl-substituted derivative with a naphthalene group.
    • Molecular weight: 211.3 g/mol, utilized in organic electronics and ligand design .

Research Findings and Key Insights

  • Stereochemical Influence : The trans configuration of substituents in 2-(hydroxymethyl)pyrrolidine enhances molecular recognition in drug-target interactions .
  • Synthetic Efficiency : Methods for 2-(het)arylpyrrolidines face scalability issues due to reliance on rare catalysts (e.g., HATU in ) .
  • Market Trends : 2-(Hydroxymethyl)pyrrolidine dominates industrial demand, driven by pharmaceutical applications, while aryl-substituted derivatives remain niche .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pentan-2-yl)pyrrolidine
Reactant of Route 2
2-(Pentan-2-yl)pyrrolidine

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